An In-depth Technical Guide to Boc-NH-PEG3-propargyl: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Boc-NH-PEG3-propargyl: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Boc-NH-PEG3-propargyl. This heterobifunctional linker is of significant interest in the fields of bioconjugation, medicinal chemistry, and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
Boc-NH-PEG3-propargyl is a chemical compound featuring a Boc-protected amine, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the primary amine, which can be deprotected under acidic conditions to reveal the reactive amine. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal propargyl group, with its alkyne functionality, is a key component for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Structure:
Table 1: General Chemical Properties of Boc-NH-PEG3-propargyl
| Property | Value | Source |
| CAS Number | 1333880-60-6 | |
| Molecular Formula | C14H25NO5 | |
| Molecular Weight | 287.36 g/mol | |
| IUPAC Name | tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate | |
| Synonyms | t-Boc-N-Amido-PEG3-propargyl, Propargyl-PEG3-NHBoc | [1] |
Table 2: Physicochemical and Safety Data
| Property | Value | Notes |
| Purity | Typically ≥95% | As provided by commercial suppliers. Lot-specific purity is detailed in the Certificate of Analysis. |
| Appearance | Colorless to pale yellow oil | Visual inspection. |
| Solubility | Soluble in DMSO, DCM, DMF, and water. | [2] General solubility for similar PEGylated compounds. Specific quantitative data (mg/mL) should be obtained from the supplier's technical data sheet. |
| Storage | Store at -20°C for long-term stability. | Shipped at ambient temperature. |
| Stability | Stable under recommended storage conditions. Avoid strong acids and bases. | The Boc group is labile to strong acidic conditions. |
Applications in Drug Development
The unique trifunctional nature of Boc-NH-PEG3-propargyl makes it a versatile tool in drug development, primarily in two key areas:
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PROTAC Linker: This molecule is widely used as a PEG-based linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The PEG3 linker in Boc-NH-PEG3-propargyl provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
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Click Chemistry Reagent: The terminal alkyne group allows for highly efficient and specific conjugation to azide-containing molecules via CuAAC, a cornerstone of "click chemistry".[3][7] This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This makes it ideal for labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and attaching molecules to surfaces.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The primary application of Boc-NH-PEG3-propargyl as a linker is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow: Bioconjugation via Click Chemistry
The following diagram outlines a typical experimental workflow for conjugating an azide-modified biomolecule with Boc-NH-PEG3-propargyl, followed by deprotection of the Boc group to yield a primary amine for further functionalization.
Caption: Experimental workflow for bioconjugation and deprotection.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an azide-containing biomolecule with Boc-NH-PEG3-propargyl. Optimization may be required for specific applications.
Materials:
-
Azide-modified biomolecule
-
Boc-NH-PEG3-propargyl
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
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Dimethyl sulfoxide (DMSO) for dissolving Boc-NH-PEG3-propargyl if necessary
-
Purification system (e.g., dialysis membrane, size-exclusion chromatography column)
Procedure:
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Preparation of Reactants:
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Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Dissolve Boc-NH-PEG3-propargyl in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
-
-
Click Reaction:
-
In a reaction tube, add the azide-modified biomolecule solution.
-
Add the Boc-NH-PEG3-propargyl stock solution to achieve a 5-10 fold molar excess over the biomolecule.
-
Add the copper(II) sulfate stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove excess reagents.
-
For protein conjugations, dialysis against a suitable buffer is a common method.
-
Alternatively, size-exclusion chromatography (SEC) can be used to separate the conjugated product from smaller reactants.
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General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
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Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. t-Boc-N-Amido-PEG3-propargyl, CAS 1333880-60-6 | AxisPharm [axispharm.com]
- 2. N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-NH-PEG3-propargyl | T-BOc-n-amido-peg3-propargyl | PEG Linkers | Ambeed.com [ambeed.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
